

# Biotin-4-aminophenol structure and molecular weight

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## Compound of Interest

Compound Name: *Biotin-4-aminophenol*

Cat. No.: *B2762796*

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An In-depth Technical Guide to **Biotin-4-aminophenol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Biotin-4-aminophenol**, also known as Biotin-Phenol (BP), is a critical reagent in modern proteomics and cell biology.<sup>[1][2][3][4]</sup> It is a derivative of biotin, a vitamin, that has been chemically modified with a phenol group. This modification allows it to be used in enzyme-catalyzed proximity labeling techniques to map protein-protein interactions and identify components of subcellular structures in their native cellular environment. In the presence of a peroxidase enzyme, such as APEX2 (engineered ascorbate peroxidase), and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), **Biotin-4-aminophenol** is converted into a highly reactive but short-lived phenoxyl radical.<sup>[1][5][6][7]</sup> This radical can then covalently bind to electron-rich amino acid residues, primarily tyrosine, on nearby proteins within a nanometer-scale radius. The attached biotin tag then serves as a handle for the subsequent enrichment and identification of these labeled proteins via mass spectrometry.

## Core Properties and Structure

**Biotin-4-aminophenol** is a white to off-white solid compound.<sup>[2]</sup> Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C <sub>16</sub> H <sub>21</sub> N <sub>3</sub> O <sub>3</sub> S	[2][3][5][6]
Molecular Weight	335.42 g/mol	[1][2][3][6]
CAS Number	901770-40-9	[2][3][5]
IUPAC Name	N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide	[3]
Canonical SMILES	<chem>O=C(CCCC[C@@H]1SC--INVALID-LINK--[H])[C@]1([H])NC2=O)NC3=CC=C(O)C=C3</chem>	[3]
Appearance	White to off-white solid	[2]
Solubility	Soluble in DMSO (≥108.4 mg/mL); Insoluble in Ethanol and Water	[3]
Storage Conditions	Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year	[1][6]

Chemical Structure:

 Biotin-4-aminophenol Chemical Structure

## Mechanism of Action in Proximity Labeling

The utility of **Biotin-4-aminophenol** is centered on its role in proximity labeling, a technique that identifies proteins in close proximity to a protein of interest (POI). The general workflow involves genetically fusing the POI with a peroxidase enzyme like APEX2.

- Incubation: Cells expressing the APEX2-POI fusion protein are incubated with **Biotin-4-aminophenol**, which is cell-permeable.[8]

- **Activation:** A brief pulse of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) is added to the cells.
- **Radical Formation:** The APEX2 enzyme uses  $\text{H}_2\text{O}_2$  to oxidize the phenol moiety of **Biotin-4-aminophenol**, generating a short-lived (~1 ms) and highly reactive phenoxyl radical.
- **Covalent Labeling:** Due to its short half-life, this radical diffuses only a small distance (labeling radius < 20 nm) and reacts with nearby proteins, forming a stable covalent bond with tyrosine residues.
- **Enrichment and Analysis:** The labeling reaction is quenched, cells are lysed, and the biotin-labeled proteins are captured and enriched using streptavidin-coated beads. The enriched proteins are then identified and quantified using mass spectrometry.

This process provides a "snapshot" of the protein composition of the microenvironment surrounding the protein of interest at a specific moment in time.

## Experimental Protocol: APEX2-Mediated Proximity Labeling in Cultured Cells

This protocol is a representative example for using **Biotin-4-aminophenol** to label the proteomic neighborhood of a target protein fused to APEX2 in a human cell line like HeLa.<sup>[2][9]</sup>

### 1. Cell Culture and Preparation:

- Culture HeLa cells stably expressing the APEX2-fusion protein of interest in DMEM medium supplemented with 10% (v/v) fetal bovine serum.
- For experiments sensitive to serum components, it is recommended to starve the cells in serum-free DMEM for 4 hours before probe incubation.<sup>[2][9]</sup>

### 2. Labeling Reaction:

- Prepare a 500  $\mu\text{M}$  working solution of **Biotin-4-aminophenol** in the cell culture medium.
- Incubate the cells with the **Biotin-4-aminophenol** solution for 30 minutes to allow for probe uptake.<sup>[8]</sup>

- To initiate the labeling, add hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) to a final concentration of 500  $\mu\text{M}$  - 1 mM and incubate for precisely 1 minute.[\[2\]](#)[\[8\]](#)[\[9\]](#)

### 3. Quenching and Cell Lysis:

- Immediately stop the reaction by aspirating the medium and washing the cells three times with an ice-cold quenching buffer (e.g., DPBS containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM trolox).[\[2\]](#)[\[9\]](#)
- Lyse the cells using an appropriate buffer (e.g., RIPA lysis buffer) containing protease and phosphatase inhibitors.
- Sonicate the cell lysate to shear genomic DNA and clarify the lysate by centrifugation at  $\sim 16,000 \times g$  for 10 minutes at 4°C.[\[2\]](#)[\[9\]](#)

### 4. Enrichment of Biotinylated Proteins:

- Incubate the clarified cell lysate (e.g., 2.5 mg of total protein) with streptavidin-conjugated magnetic or agarose beads for several hours to overnight at 4°C with gentle rotation to capture the biotinylated proteins.[\[2\]](#)[\[9\]](#)

### 5. Washing and Elution:

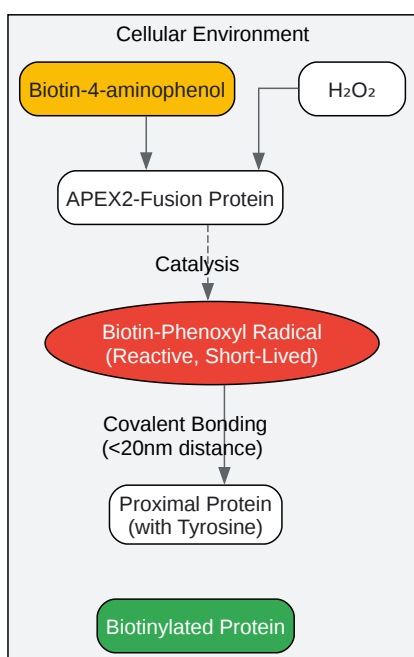
- Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes washes with RIPA lysis buffer, 2 M urea, and finally an ammonium bicarbonate buffer.[\[2\]](#)[\[9\]](#)
- Elute the bound proteins from the beads. For mass spectrometry, this is often achieved through on-bead digestion using trypsin.

### 6. Proteomic Analysis:

- The digested peptides are desalted and analyzed by nano LC-MS/MS (liquid chromatography-tandem mass spectrometry) to identify and quantify the proteins that were in proximity to the APEX2-fusion protein.[\[2\]](#)[\[9\]](#)

## Visualized Workflows

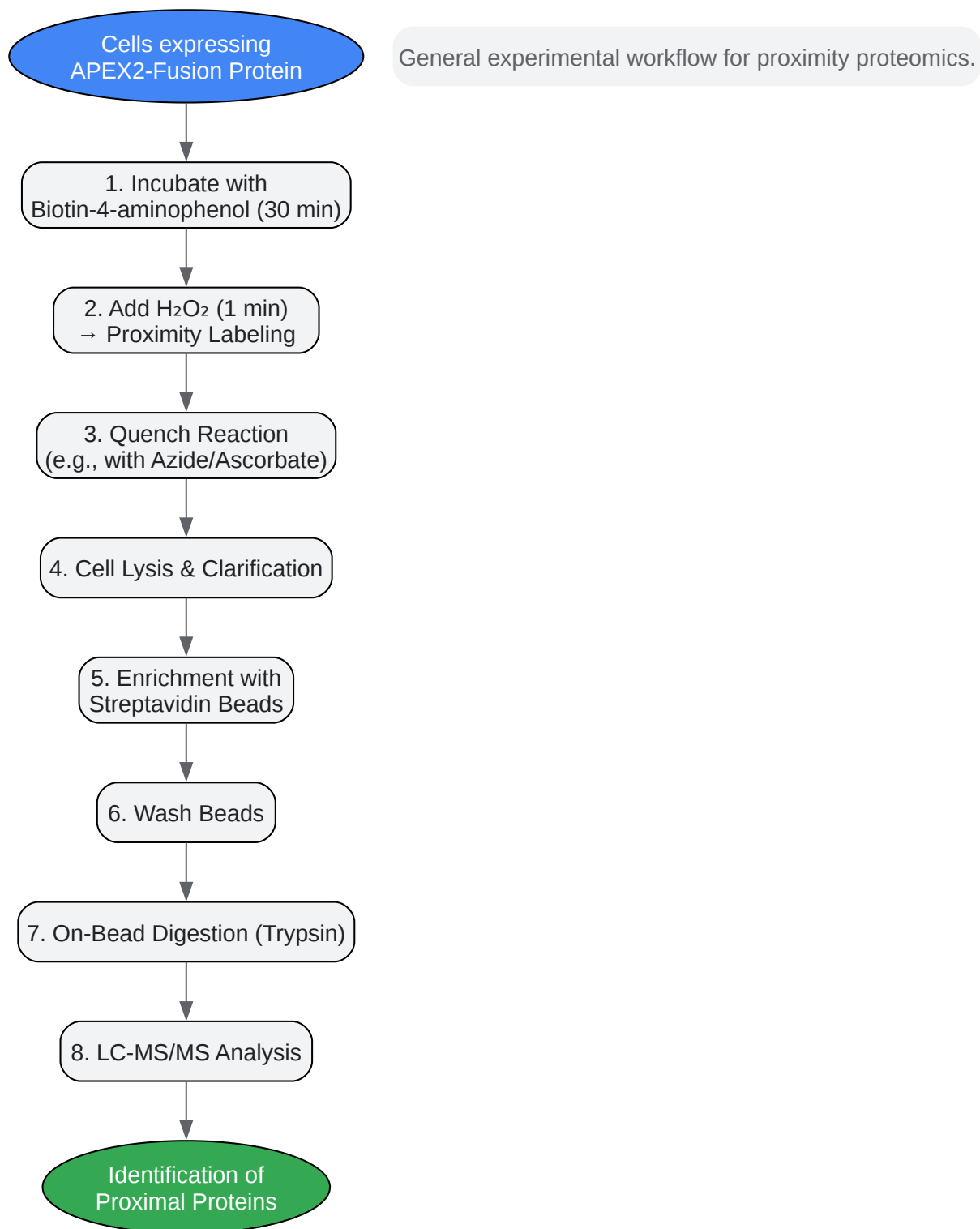
The following diagrams illustrate the key processes involving **Biotin-4-aminophenol**.



Mechanism of APEX2-catalyzed proximity labeling using Biotin-4-aminophenol.

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Caption: Mechanism of APEX2-catalyzed proximity labeling.



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Caption: Experimental workflow for proximity proteomics.

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